4-((2-CL-6-Fluorobenzylidene)amino)-5-(2-pyridinyl)-4H-1,2,4-triazole-3-thiol
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Overview
Description
4-((2-CL-6-Fluorobenzylidene)amino)-5-(2-pyridinyl)-4H-1,2,4-triazole-3-thiol is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a triazole ring, a pyridine ring, and a benzylidene group substituted with chlorine and fluorine atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((2-CL-6-Fluorobenzylidene)amino)-5-(2-pyridinyl)-4H-1,2,4-triazole-3-thiol typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the triazole ring, the introduction of the pyridine moiety, and the final condensation with the benzylidene group. Specific reaction conditions such as temperature, solvents, and catalysts are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using batch or continuous flow reactors. The process is designed to be efficient and cost-effective, with considerations for scalability and environmental impact. Purification techniques such as crystallization, distillation, and chromatography are employed to obtain the final product with the desired specifications.
Chemical Reactions Analysis
Types of Reactions
4-((2-CL-6-Fluorobenzylidene)amino)-5-(2-pyridinyl)-4H-1,2,4-triazole-3-thiol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of corresponding amines or thiols.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles. Reaction conditions are carefully controlled to achieve the desired transformations, with parameters such as temperature, pH, and solvent choice playing crucial roles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used
Scientific Research Applications
Chemistry: The compound’s unique structure makes it a valuable intermediate in the synthesis of more complex molecules.
Biology: It has shown potential as a bioactive molecule with antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: The compound’s reactivity and stability make it suitable for use in industrial processes, such as the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 4-((2-CL-6-Fluorobenzylidene)amino)-5-(2-pyridinyl)-4H-1,2,4-triazole-3-thiol involves interactions with specific molecular targets and pathways. The compound may inhibit enzymes or disrupt cellular processes, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and identify the key targets involved.
Comparison with Similar Compounds
Similar Compounds
- N’-(2-CL-6-FLUOROBENZYLIDENE)-2-((1-ET-1H-BENZIMIDAZOL-2-YL)THIO)ACETOHYDRAZIDE
- 4-(2-(2-IODOBENZOYL)CARBOHYDRAZONOYL)PHENYL 4-BUTOXYBENZOATE
- N(1),N(10)-Di(2-pyridinyl)decanediamide
Uniqueness
Compared to similar compounds, 4-((2-CL-6-Fluorobenzylidene)amino)-5-(2-pyridinyl)-4H-1,2,4-triazole-3-thiol stands out due to its specific combination of functional groups and structural features
Properties
CAS No. |
497823-54-8 |
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Molecular Formula |
C14H9ClFN5S |
Molecular Weight |
333.8 g/mol |
IUPAC Name |
4-[(E)-(2-chloro-6-fluorophenyl)methylideneamino]-3-pyridin-2-yl-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C14H9ClFN5S/c15-10-4-3-5-11(16)9(10)8-18-21-13(19-20-14(21)22)12-6-1-2-7-17-12/h1-8H,(H,20,22)/b18-8+ |
InChI Key |
YWKIIQFCTUNCQO-QGMBQPNBSA-N |
Isomeric SMILES |
C1=CC=NC(=C1)C2=NNC(=S)N2/N=C/C3=C(C=CC=C3Cl)F |
Canonical SMILES |
C1=CC=NC(=C1)C2=NNC(=S)N2N=CC3=C(C=CC=C3Cl)F |
Origin of Product |
United States |
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